molecular formula C35H29ClN4O6 B1214268 Pyrimethamine pamoate CAS No. 85819-86-9

Pyrimethamine pamoate

Cat. No.: B1214268
CAS No.: 85819-86-9
M. Wt: 637.1 g/mol
InChI Key: VJVWMYFEZGXNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimethamine pamoate is a salt formulation of pyrimethamine, an antifolate agent with the chemical formula C₁₂H₁₃ClN₄ and molecular weight 248.711 g/mol . Pyrimethamine itself is a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and is widely used in malaria and toxoplasmosis treatment. The pamoate salt enhances its pharmacokinetic profile by enabling sustained release from depot formulations, particularly in subcutaneous (s.c.) or intraperitoneal (i.p.) administration . Studies in mice demonstrate that this compound maintains plasma concentrations above the minimum inhibitory concentration (MIC) for Plasmodium berghei (100–200 ng/mL) for up to 13 weeks, compared to rapid elimination of the base form . This prolonged release reduces dosing frequency and toxicity risks, making it advantageous for long-term prophylaxis .

Properties

CAS No.

85819-86-9

Molecular Formula

C35H29ClN4O6

Molecular Weight

637.1 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C23H16O6.C12H13ClN4/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6H,2H2,1H3,(H4,14,15,16,17)

InChI Key

VJVWMYFEZGXNPC-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Other CAS No.

85819-86-9

Synonyms

pyrimethamine pamoate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Pharmacokinetic and Efficacy Comparison of Pyrimethamine Pamoate with Antifolate Analogs

Compound IC₅₀ (nM) Route of Administration Sustained Release Duration (Weeks) Key Findings
This compound 660 ± 230 s.c. 13 Maintains plasma levels > MIC for 13 weeks; no mortality in mice .
Pyrimethamine Base 0.18 ± 0.03 Oral/s.c. 5 Rapid elimination; 25% mortality in mice due to toxicity .
Cycloguanil 1.28 ± 0.17 Oral N/A Targets DHFR; cross-resistance with pyrimethamine-resistant strains .
MMV667487 0.71 ± 0.05 Oral N/A Reversed by folate (FA) and pABA; similar target as pyrimethamine .
MC2590 (Hydroxamate) 23 ± 6 In vitro N/A 29-fold lower IC₅₀ than pyrimethamine against Toxoplasma gondii .

Key Observations:

  • Sustained Release: this compound’s s.c. formulation achieves 4-hour delayed absorption but complete bioavailability, contrasting with rapid peaks (1 hour) for the base form .
  • Efficacy: Hydroxamate-based inhibitors (e.g., MC2590, IC₅₀ = 23 nM) exhibit superior potency against T. gondii compared to pyrimethamine (IC₅₀ = 660 nM) .
  • Resistance Profile: Primary sulfonamide (PS) diaminopyrimidines (Compounds 4 and 5) evade cross-resistance in pyrimethamine-resistant Plasmodium strains, unlike cycloguanil .

Structural and Functional Analogues

Cycloguanil and MMV Compounds

Cycloguanil, a metabolite of proguanil, shares pyrimethamine’s DHFR-targeting mechanism but shows reduced efficacy in resistant parasites due to S108N mutations . MMV667486 and MMV667487, cycloguanil analogs, exhibit nanomolar IC₅₀ values (1.28 nM and 0.71 nM, respectively) but remain susceptible to folate pathway metabolites (FA, pABA), similar to pyrimethamine .

Hydroxamate-Based Inhibitors

Hydroxamates like MC2590 and MC2125 (IC₅₀ = 5 nM) inhibit histone deacetylases (HDACs) rather than DHFR, offering a distinct mechanism to bypass pyrimethamine resistance .

Pyrvinium Pamoate

Though structurally unrelated, pyrvinium pamoate (IC₅₀ = 1 µM in zinc homeostasis assays) demonstrates higher cytotoxicity (IC₅₀ = 5 µM in A549 cells) compared to this compound, limiting its therapeutic window .

Clinical and Resistance Implications

  • Combination Therapy: Sulfadiazine-pyrimethamine lacks gametocytocidal activity against chloroquine-resistant P. falciparum, whereas primaquine complements pyrimethamine by targeting transmission stages .
  • Resistance Reversal: PS compounds (e.g., 10, 12, 28) with IC₅₀ < 0.5 µM against P. falciparum and P.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.